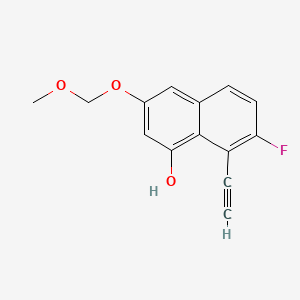
1-Prop-2-enyl-1,5-naphthyridin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Prop-2-enyl-1,5-naphthyridin-2-one is a heterocyclic compound belonging to the naphthyridine family. These compounds are characterized by their bicyclic structure, which includes two fused pyridine rings. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including medicinal chemistry and materials science.
Vorbereitungsmethoden
The synthesis of 1-Prop-2-enyl-1,5-naphthyridin-2-one typically involves several steps, starting from readily available precursors. One common synthetic route involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminopyridine with an appropriate aldehyde or ketone can lead to the formation of the naphthyridine ring system. Industrial production methods may involve optimization of these synthetic routes to increase yield and purity, often using catalysts and controlled reaction conditions .
Analyse Chemischer Reaktionen
1-Prop-2-enyl-1,5-naphthyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Cross-Coupling Reactions: These reactions involve the formation of carbon-carbon bonds using catalysts like palladium or nickel.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of naphthyridine oxides, while reduction can yield naphthyridine derivatives with altered functional groups.
Wissenschaftliche Forschungsanwendungen
1-Prop-2-enyl-1,5-naphthyridin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: The compound is used in the development of new materials with specific properties, such as light-emitting diodes and sensors
Wirkmechanismus
The mechanism by which 1-Prop-2-enyl-1,5-naphthyridin-2-one exerts its effects involves interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact pathways and targets can vary depending on the specific application and the structure of the compound .
Vergleich Mit ähnlichen Verbindungen
1-Prop-2-enyl-1,5-naphthyridin-2-one can be compared with other naphthyridine derivatives, such as:
1,6-Naphthyridin-2(1H)-one: Known for its biomedical applications and diverse substitution patterns.
1,8-Naphthyridine: Used in the synthesis of various medicinal compounds and materials.
The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties, which make it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C11H10N2O |
|---|---|
Molekulargewicht |
186.21 g/mol |
IUPAC-Name |
1-prop-2-enyl-1,5-naphthyridin-2-one |
InChI |
InChI=1S/C11H10N2O/c1-2-8-13-10-4-3-7-12-9(10)5-6-11(13)14/h2-7H,1,8H2 |
InChI-Schlüssel |
VNMJGNAVGXNFSA-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCN1C2=C(C=CC1=O)N=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


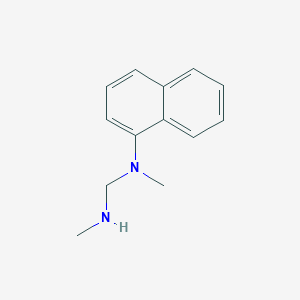


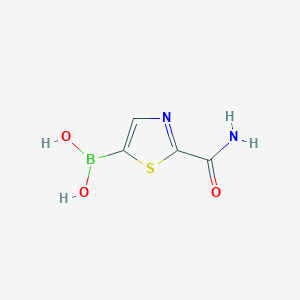
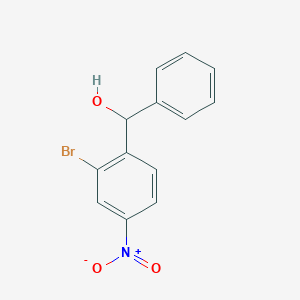
![2-[2-fluoro-4-(trifluoromethyl)benzene-6-id-1-yl]-5-(trifluoromethyl)pyridine;iridium(3+);2-pyridin-2-ylpyridine;hexafluorophosphate](/img/structure/B13893550.png)
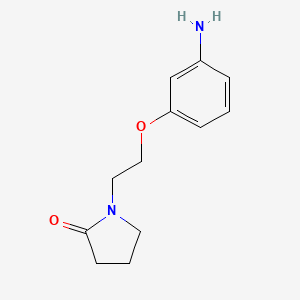
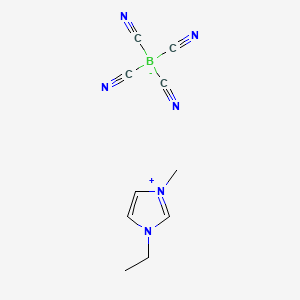
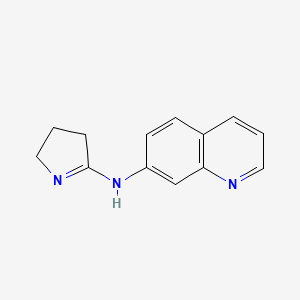
![17-ethynyl-7,13-dimethyl-2,3,4,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B13893580.png)
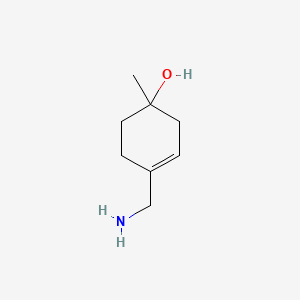
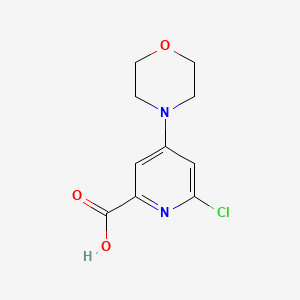
![tert-butyl N-[1-(cyclobutylamino)butan-2-yl]carbamate](/img/structure/B13893598.png)
